3-[(1-Phenylethyl)carbamoyl]propanoic acid
Overview
Description
“3-[(1-Phenylethyl)carbamoyl]propanoic acid” is a chemical compound with the CAS Number: 60756-87-8 . It has a molecular weight of 221.26 . The IUPAC name for this compound is 4-oxo-4-[(1-phenylethyl)amino]butanoic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 100-101 degrees Celsius . The compound has a molecular weight of 221.26 .Scientific Research Applications
Novel Opioid Antagonists
Compounds similar to "3-[(1-Phenylethyl)carbamoyl]propanoic acid" have been explored in the development of opioid antagonists. For example, the synthesis and study of 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp) led to the first opioid peptide-derived antagonists that do not contain a phenolic hydroxyl group at the 1-position residue. This represents a novel class of mu opioid antagonists, showing significant potential in pain management research (Lu et al., 2006).
Renewable Building Blocks for Materials Science
Phloretic acid, structurally related to the query compound, has been investigated as a renewable building block for the synthesis of polybenzoxazines. It enhances the reactivity of –OH bearing molecules towards benzoxazine ring formation, presenting a sustainable alternative to conventional phenol-based approaches. This research paves the way for the development of materials with thermal and thermo-mechanical properties suitable for various applications, demonstrating the compound's relevance in green chemistry and materials science (Trejo-Machin et al., 2017).
Catalysis and Organic Synthesis
Research into the synthesis and reactivity of "this compound" and related compounds has contributed to the development of new catalytic methods and organic synthesis processes. For instance, the study of macrocyclic compounds derived from similar structures has led to advancements in direct amide cyclization techniques, contributing to the synthesis of complex organic molecules (Linden et al., 2006).
Biocatalysis and Enzymatic Synthesis
Compounds within the same chemical family have been used in studies focusing on the enzymatic synthesis of chiral intermediates for antidepressant drugs. The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase showcases the compound's role in producing enantiomerically pure substances, highlighting its importance in pharmaceutical synthesis (Choi et al., 2010).
Luminescent Materials
Research into the synthesis and characterization of "3-(thiazol-2-yl carbamoyl) propanoic acid" and its metal complexes has led to the development of novel luminescent materials. These compounds exhibit potential for various applications, including sensors and display technologies, due to their unique luminescent properties (Kanwal et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
4-oxo-4-(1-phenylethylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEKFTPKHWMMIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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